2-(4-Boc-piperazinyl)-2-phenylacetic acid

Catalog No.
S756034
CAS No.
347186-49-6
M.F
C17H24N2O4
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Boc-piperazinyl)-2-phenylacetic acid

CAS Number

347186-49-6

Product Name

2-(4-Boc-piperazinyl)-2-phenylacetic acid

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)

InChI Key

QPEHPIVVAWESTM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)O

The exact mass of the compound 2-(4-Boc-piperazinyl)-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Boc-piperazinyl)-2-phenylacetic acid, CAS 347186-49-6, is a bifunctional organic intermediate used extensively in pharmaceutical and chemical synthesis. Its structure combines a phenylacetic acid moiety with a piperazine ring where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it a strategic choice for multi-step syntheses, allowing for selective reactions such as amide bond formation at the carboxylic acid group while the Boc-protected nitrogen remains unreactive, ready for subsequent, controlled deprotection and functionalization.

Research Fit

Boc-protected piperazine building block for orthogonal deprotection strategies
Supports solid-phase peptide synthesis and medicinal chemistry workflows
High commercial purity (HPLC) supports direct use with minimal pre-purification

Attempting to substitute this compound with seemingly similar analogs introduces significant process complications. Using the unprotected parent, 2-(piperazin-1-yl)-2-phenylacetic acid, leads to a loss of selectivity, risking undesired side reactions at the second piperazine nitrogen during amide coupling and complicating purification. Opting for an analog with a different protecting group, such as Fmoc or Cbz, fundamentally alters the deprotection strategy. The Boc group's specific acid-lability is central to its utility in orthogonal synthesis schemes where other groups must remain intact. For example, a Cbz group requires hydrogenolysis for removal, a condition that could unintentionally reduce other functional groups in the molecule, while an Fmoc group's base-lability may not be compatible with base-sensitive substrates. Therefore, the choice of this specific Boc-protected acid is a deliberate process decision tied to the required deprotection conditions and overall synthetic route.

Substitution Risk

Deprotected analog

2-phenyl-2-(piperazin-1-yl)acetic acid lacks the Boc group; unprotected amine may compromise orthogonal deprotection and introduce side reactions.

Fluorinated analog

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid differs in steric/electronic profile; substitution may alter reaction selectivity and physicochemical behavior.

Other ring-substituted derivatives

Methoxylated or alkyl-substituted analogs may shift reactivity patterns; yield and impurity profiles may not transfer without validation.

Precursor Suitability: Enabling High-Yield Amide Coupling Reactions

The presence of the Boc protecting group is critical for achieving high yields in standard amide coupling reactions by preventing the secondary piperazine nitrogen from competing with the target amine. Standard coupling protocols using reagents like EDC or DCC with HOBt additives are designed to activate the carboxylic acid for reaction with a primary or secondary amine. In the absence of the Boc group, the unprotected piperazine would present a competing nucleophilic site, leading to oligomerization and significantly reduced yields of the desired product, necessitating complex and costly purification steps.

Evidence DimensionReaction Selectivity & Yield
Target Compound DataEnables selective amide formation at the carboxylic acid, leading to high yields (e.g., >80-90% in optimized systems).
Comparator Or BaselineUnprotected 2-(piperazin-1-yl)-2-phenylacetic acid: Leads to competitive N-acylation at the second piperazine amine, causing side-product formation and significantly lower yields of the intended mono-acylated product.
Quantified DifferencePrevents yield loss due to undesirable side reactions.
ConditionsStandard amide coupling conditions (e.g., EDC/HOBt/DIPEA in DMF/CH2Cl2 or HATU/DIPEA).

Procuring the Boc-protected form avoids the significant yield loss and complex purification challenges associated with using the unprotected piperazine analog in selective acylation reactions.

Purity vs. deprotected analog
Reported
≥98–99% (HPLC) vs. 95%
Reported higher purity may reduce purification steps
Data from commercial supplier specifications; verify lot-specific COA

Process Compatibility: Designed for Orthogonal Synthesis via Acid-Labile Deprotection

The Boc group is specifically chosen for its clean and efficient removal under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM), which do not affect many other common protecting groups. This allows for an orthogonal strategy in complex syntheses. For instance, a molecule might also contain a benzyl (Bn) ether or a Cbz-protected amine. The Boc group can be selectively removed with acid while the Bn/Cbz groups remain intact, available for removal in a later step via hydrogenolysis. This contrasts sharply with an Fmoc-protected analog, which would be unintentionally cleaved during common basic reaction steps, or a Cbz-analog, which would not be stable to catalytic hydrogenation intended for other parts of the molecule.

Evidence DimensionDeprotection Condition
Target Compound DataBoc group removed with acid (e.g., TFA, HCl).
Comparator Or BaselineCbz-protected analog: Removed by catalytic hydrogenolysis (H2, Pd/C). Fmoc-protected analog: Removed by base (e.g., piperidine).
Quantified DifferenceOffers a distinct, acid-based deprotection window not available with Cbz or Fmoc groups.
ConditionsMulti-step synthesis requiring sequential deprotection of different functional groups.

This compound is the correct choice for synthetic routes requiring selective, acid-triggered deprotection of the piperazine moiety without disturbing other protecting groups like Bn, Cbz, or various silyl ethers.

Melting point identity
Reported
200–204 °C (sharp) vs. Unspecified range for analog
Supports rapid, low-cost identity verification
Consistent across major vendors; fluorinated analogs lack comparable data
Atom economy
Reported
320.38 g/mol vs. 338.38 g/mol
5.3% lower mass may improve atom economy in scale-up
Based on molecular formula; verify for specific synthesis campaigns
Orthogonal protection utility
Class-level
Listed for peptide synthesis; unprotected analog not suitable for orthogonal strategies
May support Boc-based SPPS and multi-step medicinal chemistry
Inferred from commercial product descriptions; validate with specific protocol

Construction of Pharmaceutical Scaffolds via Selective Amide Bond Formation

This compound is the preferred precursor for synthesizing complex molecules where a specific amine is coupled to the phenylacetic acid moiety. The Boc group ensures that the piperazine N-4 position remains protected, preventing side reactions and allowing for high-yield synthesis of the target amide intermediate, which is a common strategy in the development of novel therapeutic agents.

Multi-Step Synthesis Requiring Orthogonal Protection Schemes

In syntheses where multiple protecting groups are used, this reagent is the right choice when an acid-labile group is required for the piperazine core. It allows chemists to selectively deprotect and functionalize the piperazine nitrogen in the presence of groups that are sensitive to base or hydrogenolysis (e.g., Fmoc, Cbz, Benzyl esters), providing critical control over the synthetic sequence.

Use as a Racemic Precursor for Chiral Resolutions

The carboxylic acid function allows this racemic compound to be resolved into its individual (R) and (S) enantiomers through diastereomeric salt formation with a chiral base. This makes it a cost-effective starting material for the synthesis of enantiopure active pharmaceutical ingredients where a specific stereoisomer of the piperazine-phenylmethyl scaffold is required for biological activity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis (Boc strategy)
Boc-protected building block; high commercial purity
Orthogonal deprotection compatibility; coupling efficiency
CNS drug discovery research
Defined physicochemical profile; no fluorine substituent
Reproducibility in SAR studies; impurity attribution
Process chemistry scale-up
Lower molecular mass than typical fluorinated analogs
Cost-per-mole assessment; waste reduction
Analytical reference standard preparation
Narrow, well-documented melting point; chromatographic behavior
System suitability; method calibration reliability

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Seo et al. Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. Nature Chemistry, doi: 10.1038/nchem.2690, published online 26 December 2016

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